Tert-butyl N-(2,3-diaminopropyl)carbamate

Description

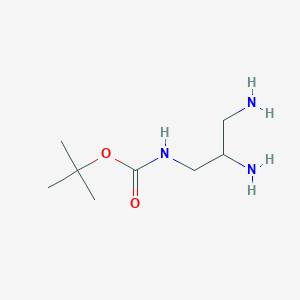

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2,3-diaminopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N3O2/c1-8(2,3)13-7(12)11-5-6(10)4-9/h6H,4-5,9-10H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVPSOVQERIPRMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of Tert Butyl N 2,3 Diaminopropyl Carbamate

Selective Functionalization at the Free Primary Amine

The free primary amine in tert-butyl N-(2,3-diaminopropyl)carbamate serves as a nucleophilic center, readily participating in a variety of bond-forming reactions. This allows for the introduction of diverse functional groups, leading to the synthesis of more complex molecules.

Amide and Carbamate (B1207046) Bond Formation Reactions

The free primary amine can be readily acylated to form amide bonds or reacted with chloroformates and other reagents to yield carbamates. These reactions are fundamental in peptide synthesis and the creation of various analogues.

A common method for amide bond formation involves the condensation of the free amine with a carboxylic acid, often facilitated by coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (B1436442) (HOBt). nih.gov This approach has been successfully used to synthesize a series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives from tert-butyl 2-aminophenylcarbamate. nih.gov The reaction proceeds by activating the carboxylic acid with the coupling reagents, followed by nucleophilic attack from the primary amine to form the amide bond.

| Carboxylic Acid Derivative | Coupling Reagents | Product |

| Benzoic acid | EDCI, HOBt, DIPEA | tert-butyl 2-benzamidophenylcarbamate |

| 2-Iodobenzoic acid | EDCI, HOBt, DIPEA | tert-butyl 2-(2-iodobenzamido)phenylcarbamate nih.gov |

| 3,5-Dinitrobenzoic acid | EDCI, HOBt, DIPEA | tert-butyl 2-(3,5-dinitrobenzamido)phenylcarbamate nih.gov |

| Dodecanoic acid | EDCI, HOBt, DIPEA | tert-butyl 2-dodecanamidophenylcarbamate nih.gov |

Carbamate formation can be achieved through various methods, including the reaction of amines with carbon dioxide and halides in the presence of a base like cesium carbonate. researchgate.net This allows for the introduction of a carbamate moiety at the free primary amine position of this compound, further expanding its synthetic utility.

Alkylation and Reductive Amination Pathways

The nucleophilicity of the free primary amine also allows for the introduction of alkyl groups through direct alkylation or reductive amination.

Alkylation: Direct N-alkylation of the free amine can be achieved using alkyl halides. For instance, a process for the N-alkylation of Boc-protected amino acids has been described using an alkyl halide in the presence of a hindered alkoxide base like potassium tert-butoxide in an inert solvent such as tetrahydrofuran. google.com This methodology can be adapted to selectively alkylate the primary amine of this compound.

Reductive Amination: Reductive amination offers a versatile method for forming C-N bonds and is a cornerstone of amine synthesis. mdpi.com This process involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. A one-pot tandem direct reductive amination followed by N-Boc protection has been developed for the synthesis of N-Boc protected secondary amines. nih.gov In the context of this compound, the free amine can react with various carbonyl compounds, followed by reduction with agents like sodium triacetoxyborohydride (B8407120) (STAB), to yield N-alkylated products. nih.gov

| Aldehyde/Ketone | Reducing Agent | Resulting N-Substituted Product |

| Benzaldehyde | Sodium triacetoxyborohydride (STAB) | tert-Butyl N-(2-amino-3-(benzylamino)propyl)carbamate |

| 4-Methoxybenzaldehyde | Sodium triacetoxyborohydride (STAB) | tert-Butyl N-(2-amino-3-((4-methoxybenzyl)amino)propyl)carbamate |

| Acetone | Sodium triacetoxyborohydride (STAB) | tert-Butyl N-(2-amino-3-(isopropylamino)propyl)carbamate |

Urea, Thiourea (B124793), and Guanidine (B92328) Analog Formation

The free primary amine is a key functional group for the synthesis of urea, thiourea, and guanidine derivatives, which are important motifs in medicinal chemistry and organocatalysis.

Urea and Thiourea Formation: Thioureas can be synthesized by reacting the primary amine with an isothiocyanate. For example, the reaction of (S,S)-1,2-diaminocyclohexane with (R)-1-phenylethyl isothiocyanate yields a primary amine-thiourea derivative. sigmaaldrich.com Similarly, reacting this compound with an appropriate isothiocyanate would lead to the formation of a thiourea at the free amine position. Ureas can be formed through analogous reactions with isocyanates.

Guanidine Formation: The synthesis of guanidines can be achieved through a process known as guanylation. This often involves the reaction of a primary amine with a guanylating agent. A common reagent for this transformation is N,N′-di-Boc-N″-triflylguanidine. sigmaaldrich.com The primary amine-thiourea can be further reacted with this guanidinylating reagent to produce a protected guanidine, which can then be deprotected to yield the final guanidine-thiourea compound. sigmaaldrich.com

| Reagent | Product Type | Intermediate/Product |

| (R)-1-Phenylethyl isothiocyanate | Thiourea | N-((1R)-1-phenylethyl)-N'-(2-((tert-butoxycarbonyl)amino)-3-aminopropyl)thiourea |

| Phenyl isocyanate | Urea | N-(2-((tert-butoxycarbonyl)amino)-3-aminopropyl)-N'-phenylurea |

| N,N′-di-Boc-N″-triflylguanidine | Guanidine | Protected N''-(2-((tert-butoxycarbonyl)amino)-3-aminopropyl)-N,N'-di-Boc-guanidine |

Cyclization Reactions for Heterocyclic Ring Construction

The 1,2-diamine motif present in this compound after potential modification or deprotection makes it a suitable precursor for the synthesis of various heterocyclic rings, particularly five-membered rings like imidazolidinones.

The synthesis of imidazolidin-2-ones can be achieved through the reaction of 1,2-diamines with a carbonyl source. mdpi.com For instance, the cyclization of a diamine with carbonyldiimidazole (CDI) is a common method to construct the imidazolidin-2-one core. mdpi.com In this reaction, both amine groups of the diamine react with CDI to form the cyclic urea. If this compound were to be deprotected, the resulting 1,2,3-triaminopropane could undergo cyclization reactions. More directly, the free primary amine could be involved in cyclization reactions with suitable bifunctional electrophiles to form various heterocyclic structures. For example, reaction with a β-keto ester could lead to the formation of a dihydropyrimidinone ring system.

| Reactant 1 | Reactant 2 | Heterocyclic Product |

| 1,2-Diaminopropane | Carbonyldiimidazole (CDI) | Imidazolidin-2-one |

| 1,2-Diaminopropane | Carbon Dioxide (with dehydrating agent) | Imidazolidin-2-one mdpi.com |

| 1,2-Diaminopropane | Diethyl Carbonate (with Cu(II) catalyst) | Imidazolidin-2-one mdpi.com |

De-protection of the N-Boc Group for Diamine Regeneration

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under many reaction conditions and its facile removal under acidic conditions. organic-chemistry.org The deprotection of the N-Boc group in the functionalized derivatives of this compound is a crucial step to liberate the second amine group, yielding a difunctional or trifunctional molecule.

Acid-Labile Deprotection Conditions and Scavenger Considerations

The cleavage of the Boc group is typically achieved by treatment with a strong acid. The mechanism involves the protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine. medchemexpress.com

Commonly used acids for Boc deprotection include trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), hydrochloric acid (HCl) in dioxane or methanol (B129727), and p-toluenesulfonic acid (pTSA). organic-chemistry.orgkiku.dk The choice of acid and reaction conditions can be tailored to the sensitivity of other functional groups present in the molecule.

A significant challenge during acid-mediated Boc deprotection is the generation of the electrophilic tert-butyl cation. kiku.dk This cation can react with nucleophilic residues in the substrate, leading to unwanted side products. To mitigate this, "scavengers" are added to the reaction mixture to trap the tert-butyl cation. researchgate.net Common scavengers include triisopropylsilane (B1312306) (TIS), water, anisole (B1667542), and thiophenol. mdpi.comresearchgate.net The selection of a scavenger depends on the specific substrate; for instance, anisole is widely used to prevent the alkylation of tryptophan residues in peptide synthesis. mdpi.com

| Acid Reagent | Solvent | Common Scavengers |

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Triisopropylsilane (TIS), Water, Anisole researchgate.net |

| Hydrochloric acid (HCl) | 1,4-Dioxane, Methanol | Water |

| p-Toluenesulfonic acid (pTSA) | Methanol, Acetonitrile (B52724) | Not always required, depends on substrate organic-chemistry.org |

| Phosphoric Acid | Water | Not typically required google.com |

Alternative and Orthogonal Deprotection Methodologies

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions, including catalytic hydrogenation and basic or nucleophilic attack. mcours.net While standard deprotection involves strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), the presence of other acid-sensitive functional groups in a molecule often necessitates the use of milder, alternative, or orthogonal deprotection strategies. rsc.orgnih.gov

A variety of alternative reagents have been developed to effect this transformation under non-standard acidic, neutral, or basic conditions. Lewis acids provide a milder alternative to strong protic acids for Boc cleavage. mcours.net Additionally, methods employing thermal conditions, sometimes assisted by solvents like 2,2,2-trifluoroethanol (B45653) (TFE), have proven effective. researchgate.net Environmentally benign or "green" methodologies, such as the use of refluxing water, have also been reported to successfully remove the Boc group. mcours.netnih.gov A recently developed mild method uses oxalyl chloride in methanol, which proceeds at room temperature and tolerates a range of functional groups. rsc.org

The true power of the Boc group is realized in complex syntheses through its orthogonality with other common amine protecting groups like carboxybenzyl (Cbz) and 9-fluorenylmethoxycarbonyl (Fmoc). Orthogonality allows for the selective removal of one protecting group in the presence of others. The Boc group is stable to the basic conditions (e.g., piperidine) used for Fmoc removal and the hydrogenolysis conditions used for Cbz removal. mcours.netnih.gov Conversely, both Fmoc and Cbz groups are stable to the acidic conditions typically used to cleave the Boc group. This mutual exclusivity allows for precise, sequential deprotection and functionalization of polyamino compounds. Recent advancements have even broadened the scope of this orthogonality, with the development of an acidic hydrogenolysis method for Fmoc deprotection that is compatible with Boc-protected amines. nih.govescholarship.org

Below are tables summarizing various alternative and orthogonal deprotection methodologies for the N-Boc group.

| Method Class | Reagent(s) | Typical Conditions | Notes |

|---|---|---|---|

| Lewis Acidic | ZnBr₂, TMSI, TMSOTf, TiCl₄, SnCl₄, AlCl₃, Sn(OTf)₂ | Dichloromethane (DCM) or other aprotic solvents, room temperature | Offers milder conditions compared to strong protic acids. mcours.net |

| Neutral/Thermal | Heat (Thermolysis) | Refluxing in solvents like toluene, TFE, or water | Can be effective for substrates sensitive to both acid and base. nih.govresearchgate.net |

| Mild Acyl Chloride | Oxalyl chloride / Methanol | Room temperature, 1-4 hours | Tolerant of many other functional groups. rsc.orgrsc.org |

| Basic | K₃PO₄·H₂O / CH₃OH | Microwave irradiation | Applicable for certain activated substrates. mcours.net |

| Fluoride-based | Tetrabutylammonium fluoride (B91410) (TBAF) | Refluxing THF | A mild method selective for acid- and base-sensitive groups. researchgate.net |

| Protecting Group | Typical Deprotection Reagent | N-Boc Group Stability | Orthogonal Partner Group(s) |

|---|---|---|---|

| N-Boc | TFA or HCl | - | Fmoc, Cbz, Alloc |

| N-Fmoc | Piperidine in DMF | Stable | Boc, Cbz, Alloc |

| N-Cbz | H₂ / Pd/C (Hydrogenolysis) | Stable | Boc, Fmoc, Alloc |

| N-Alloc | Pd(PPh₃)₄ / Silane | Stable | Boc, Fmoc, Cbz |

Regio- and Stereochemical Control in Complex Synthetic Sequences

The synthetic utility of this compound, a mono-protected vicinal diamine, is critically dependent on the ability to achieve high levels of regio- and stereochemical control in subsequent transformations. The presence of two chemically distinct, unmasked amino groups—one primary and one secondary—provides the basis for regioselective functionalization.

Regiocontrol: The primary amine is generally more nucleophilic and less sterically hindered than the adjacent secondary amine. This inherent difference in reactivity can be exploited to achieve selective modification. By carefully controlling reaction conditions—such as using a stoichiometric amount of an electrophile at low temperatures—it is often possible to favor reaction at the more accessible primary amine. For example, acylation, alkylation, or sulfonylation reactions can be directed selectively to the primary amino group, leaving the secondary amine available for a subsequent, different transformation. This stepwise approach is fundamental to the synthesis of unsymmetrical vicinal diamines, which are important structural motifs in bioactive molecules and catalysts. nih.gov

Stereochemical Control: Vicinal diamines are prevalent in chiral ligands and organocatalysts. nih.gov When this compound is used in its chiral form, the pre-existing stereocenter(s) can exert significant influence over newly formed chiral centers in a process known as substrate-controlled stereoselection. The chiral scaffold can direct the approach of reagents, leading to a high degree of diastereoselectivity in subsequent reactions. rsc.org For instance, in aldol (B89426) reactions catalyzed by chiral vicinal diamines, the conformation of the diamine backbone dictates the facial selectivity of the enamine attack on the aldehyde, thereby controlling the stereochemical outcome of the reaction. acs.org The predictable nature of this stereodirection is crucial for the synthesis of complex molecules with multiple, well-defined stereocenters. The ability to functionalize the diamine core both regioselectively and stereoselectively makes this compound a valuable building block for constructing complex nitrogen-containing molecules. nih.gov

Tert Butyl N 2,3 Diaminopropyl Carbamate As a Modular Synthon in Advanced Organic Synthesis

Fabrication of Complex Molecular Architectures

The unique arrangement of amino groups in Tert-butyl N-(2,3-diaminopropyl)carbamate provides a powerful platform for the assembly of intricate molecular frameworks, including polyamines and analogues of natural products.

Polyamines are ubiquitous polycations that play critical roles in numerous biological processes. The synthesis of structurally defined polyamine analogues for chemical biology and medicinal chemistry research relies on building blocks that allow for the controlled extension of the polyamine chain. The vicinal diamine functionality of this compound is well-suited for this purpose.

The two free adjacent amino groups can undergo standard N-alkylation reactions with a variety of electrophiles, such as alkyl halides, to build linear or branched oligoamine chains. nih.gov For instance, reaction with a bifunctional electrophile can lead to the formation of macrocyclic polyamine structures. The presence of the Boc-protected amine at the other end of the propyl chain introduces an element of orthogonality. This group remains intact during the modification of the vicinal diamines and can be selectively deprotected at a later synthetic stage under acidic conditions to allow for further functionalization at that specific site. This strategy is crucial for creating complex, unsymmetrical polyamine architectures.

Table 1: Potential Applications in Polyamine and Macrocycle Synthesis

| Target Architecture | Synthetic Strategy with this compound |

|---|---|

| Linear Oligoamines | Sequential N-alkylation of the free vicinal diamines. |

| Branched Polyamines | N-alkylation with a reagent that introduces further branching points. |

| Macrocyclic Polyamines | Reaction with a di-electrophile (e.g., a dihaloalkane) to cyclize the vicinal diamine unit. |

The vicinal diamine motif is a privileged structural element found in a wide array of biologically active natural products and pharmaceuticals. nih.govresearchgate.net The ability to introduce this functionality in a protected and controlled manner is therefore highly valuable in the total synthesis and derivatization of such molecules. For example, the non-proteinogenic amino acid 2,3-diaminopropionic acid is a key component of various secondary metabolites, including the antibiotic tuberactinomycin and the antifungal agent zwittermicin A. wikipedia.org

This compound serves as a synthetic equivalent for this and related structures. Chemists can incorporate this synthon into a larger molecular scaffold to generate novel analogues of natural products. By using this building block, the core vicinal diamine structure is readily installed, allowing synthetic efforts to focus on other regions of the molecule. The orthogonal Boc protecting group again provides a handle for late-stage diversification, enabling the creation of libraries of related compounds for structure-activity relationship (SAR) studies. This approach facilitates the exploration of the chemical space around a natural product scaffold to develop new therapeutic agents with improved potency, selectivity, or pharmacokinetic properties.

Peptide and Peptidomimetic Design and Synthesis

The incorporation of non-standard structural units into peptides is a widely used strategy to enhance their biological activity, stability, and conformational properties. The chemical nature of this compound makes it an excellent precursor for such applications.

The structure of this compound is closely related to 2,3-diaminopropionic acid (Dap), a non-proteinogenic amino acid. wikipedia.org Protected derivatives of Dap are valuable building blocks in peptide synthesis, used to introduce an additional basic side chain or to create a branching point in a peptide sequence. nih.govmdpi.com Studies have shown that substituting standard amino acids with Dap can enhance the proteolytic stability of antimicrobial peptides. nih.gov

The synthon can be chemically transformed (e.g., through oxidation of the Boc-protected aminomethyl group to a carboxylic acid) to yield an orthogonally protected Dap derivative ready for solid-phase peptide synthesis (SPPS). Alternatively, it can be used to create amino acid isosteres where the side chain contains a vicinal diamine. Once incorporated into a peptide, the free amino groups can be further functionalized to attach reporter groups (like fluorophores), chelating agents, or other peptide chains, creating complex and multifunctional constructs.

Controlling the three-dimensional structure of peptides is crucial for achieving high-affinity binding to biological targets. One effective strategy is to introduce conformational rigidity through cyclization. Vicinal diamines are excellent scaffolds for inducing such constraints. enamine.net

When this compound is incorporated into a peptide chain, the two adjacent amino groups can act as anchor points for a cyclizing linker. For example, reaction with a dicarboxylic acid or an activated diester would form a stable, cyclic structure, forcing the peptide backbone into a more defined conformation. This pre-organization can reduce the entropic penalty of binding and lead to a significant increase in affinity and selectivity for the target receptor or enzyme. The use of conformationally restricted diamine scaffolds is a key strategy in the rational design of peptidomimetics with improved pharmacological properties. enamine.net

Precursor for Therapeutically Relevant Heterocyclic Compounds

Nitrogen-containing heterocyclic compounds form the structural core of a vast number of pharmaceuticals. nih.gov The vicinal diamine unit is a classic precursor for the synthesis of several important classes of N-heterocycles, making this compound a valuable starting material in medicinal chemistry programs. researchgate.net

The reaction of the 1,2-diamine moiety with various reagents containing two electrophilic centers is a powerful method for heterocycle construction. For example, condensation with α-dicarbonyl compounds yields substituted pyrazines, while reaction with phosgene (B1210022) or its equivalents affords imidazolidin-2-ones (cyclic ureas). Treatment with carboxylic acids or their derivatives can lead to the formation of imidazolines, which can be subsequently oxidized to imidazoles. The resulting heterocyclic core, still bearing the protected aminopropyl side chain, can then be elaborated by removing the Boc group and performing further chemistry at this position. This modular approach allows for the rapid synthesis of diverse libraries of substituted heterocycles for biological screening.

Table 2: Heterocycle Synthesis from a Vicinal Diamine Precursor

| Reagent Class | Resulting Heterocycle Core | Therapeutic Relevance (Examples) |

|---|---|---|

| α-Dicarbonyls (e.g., glyoxal) | Pyrazine | Antitumor, Antidepressant agents |

| Phosgene Equivalents (e.g., CDI) | Imidazolidin-2-one | Anticonvulsant, Antihypertensive agents |

| Carboxylic Acids / Esters | Imidazoline / Imidazole | Antifungal, Anti-inflammatory agents |

Pyrrolidine and Piperidine Building Blocks

The vicinal diamine motif inherent in this compound presents a versatile scaffold for the synthesis of saturated nitrogen-containing heterocycles such as pyrrolidines and piperidines. These structural units are prevalent in a vast array of natural products and pharmaceutically active compounds. mdpi.comresearchgate.net The synthesis of these rings from acyclic precursors is a cornerstone of organic chemistry. mdpi.comorganic-chemistry.org

One common strategy involves the cyclization of amino alcohols, where the carbamate's nucleophilicity can be exploited. organic-chemistry.org While direct literature on this compound for this purpose is scarce, analogous syntheses provide a blueprint. For instance, N-carbamate protected amino alcohols can undergo acid-promoted cyclization to yield pyrrolidines and piperidines in good yields. organic-chemistry.org The synthetic utility often begins with a readily available chiral precursor, such as L-glutamic acid, which can be converted through a multi-step sequence into a key diol intermediate. researchgate.net This intermediate can then be transformed into a ditosylate, which, upon reaction with various primary amines, yields a range of 3-amino substituted piperidines. researchgate.net The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, with less sterically hindered amines generally providing better yields. researchgate.net

Reductive amination is another powerful tool for constructing piperidine rings, often starting from a precursor like N-Boc-piperidin-4-one. researchgate.netnih.gov This highlights the general importance of Boc-protected nitrogen heterocycles as intermediates in the synthesis of more complex derivatives. researchgate.net

Table 1: Selected Methods for Pyrrolidine and Piperidine Synthesis from Acyclic Precursors This table is generated based on analogous and general synthetic methods, as direct examples using this compound are not readily available in the cited literature.

| Starting Material Type | Reaction/Strategy | Product | Reference |

|---|---|---|---|

| N-Carbamate Amino Alcohols | Acid-Promoted Cyclization | Pyrrolidines/Piperidines | organic-chemistry.org |

| L-Glutamic Acid | Multi-step conversion to ditosylate, then reaction with amines | 3-Amino Piperidines | researchgate.net |

| N-Boc-piperidin-4-one | Reductive Amination | N-Substituted Piperidines | researchgate.net |

Biologically Active Small Molecule Scaffolds

Small molecules are fundamental to drug discovery, offering vast chemical diversity and therapeutic potential. taylorfrancis.comnih.gov The structural framework of this compound, featuring a protected vicinal diamine, is a valuable starting point for creating libraries of biologically active compounds. mdpi.com Multicomponent reactions (MCRs) are a particularly efficient strategy for rapidly generating molecular complexity from simple building blocks, making them a preferred method in the synthesis of bioactive molecules. mdpi.com

The piperidine ring, which can be synthesized from precursors analogous to the target compound, is a privileged scaffold in medicinal chemistry, found in numerous alkaloids and pharmaceutical agents. researchgate.netnih.gov For example, aminoethyl-substituted piperidine derivatives have been synthesized and evaluated as σ1 receptor ligands, demonstrating antiproliferative properties. nih.gov The synthesis of these compounds often involves multiple steps, including conjugate additions, Wittig reactions, and reductive aminations to build the final, functionalized molecule. nih.gov

The development of new drugs frequently relies on the modification of known scaffolds to improve activity or specificity. tue.nlresearchgate.net The 1,2-diamine functionality within this compound is a key feature that can be elaborated into various heterocyclic systems or used to attach different pharmacophores, leading to novel molecular entities with potential therapeutic applications.

Applications in Chiral Chemistry and Asymmetric Catalysis

Ligand Design for Enantioselective Transformations

The creation of chiral ligands for transition-metal-catalyzed asymmetric reactions is a paramount goal in modern organic synthesis. mdpi.com The C2-symmetric design is a classic and highly effective strategy for transmitting chirality to a metal center. researchgate.net The structure of this compound, particularly in its enantiomerically pure forms, offers a foundational backbone for developing novel chiral ligands. The two adjacent nitrogen atoms can serve as effective coordination sites for a variety of transition metals.

The development of new ligand classes is crucial for advancing asymmetric catalysis. For example, chiral dinitrogen ligands, such as biimidazolines, have been successfully employed in asymmetric Pd/norbornene cooperative catalysis to construct C–N axially chiral scaffolds. nih.gov Similarly, P,olefin-type ligands featuring C–N axial chirality have proven effective in palladium-catalyzed asymmetric allylic amination reactions. beilstein-journals.org These examples underscore the potential for ligands derived from chiral diamines to control enantioselectivity in complex transformations.

By modifying the amine functionalities of this compound with phosphorus, aryl, or other coordinating groups, a diverse library of bidentate or potentially tridentate ligands could be accessed. The modular nature of the synthon would allow for systematic tuning of steric and electronic properties to optimize performance in specific catalytic reactions, such as asymmetric reductions, additions, or C-H functionalizations. researchgate.netnih.gov

Table 2: Examples of Chiral Ligand Classes in Asymmetric Catalysis This table illustrates the diversity of ligand design; ligands derived from this compound would represent a novel entry into this field.

| Ligand Class | Metal | Application | Reference |

|---|---|---|---|

| Bis(phosphine) Monoxides | Copper | Conjugate Addition/Reduction | researchgate.net |

| Binaphthyl-Based DMAP | - | Acyl Transfer Reactions | elsevierpure.com |

| Biimidazoline (Dinitrogen) | Palladium | Asymmetric Catellani Reaction | nih.gov |

| P,olefin-type | Palladium | Asymmetric Allylic Amination | beilstein-journals.org |

| Phosphoramidites | Palladium | Aminoalkylative Amination | nih.gov |

Chiral Auxiliary and Resolving Agent Development

Chiral resolution is a classical and vital technique for separating racemic mixtures into their constituent enantiomers. wikipedia.org This process most commonly involves reacting the racemate with an enantiomerically pure chiral resolving agent to form a pair of diastereomers, which can then be separated by physical means like crystallization. wikipedia.org

Amines are frequently used as resolving agents for racemic carboxylic acids, and conversely, chiral acids like tartaric acid are used to resolve racemic amines. wikipedia.org Enantiomerically pure derivatives of 2,3-diaminopropylamine could function as effective resolving agents for a variety of racemic acids. The presence of multiple amine groups offers several points of interaction for diastereomeric salt formation, potentially leading to significant differences in solubility between the diastereomeric pairs, which is crucial for efficient separation. researchgate.net

Furthermore, the diamine structure can serve as a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. While N-tert-butanesulfinamide is a prominent example of a highly efficient auxiliary for preparing enantiopure amines, the principle can be extended to other chiral molecules. nih.gov A derivative of this compound could be attached to a substrate, direct a subsequent stereoselective transformation, and then be cleaved to yield the enantiomerically enriched product.

Integration into Functional Materials and Supramolecular Systems

Surface Modification and Bioconjugation Agents

The functionalization of surfaces is a critical area in materials science and biomedicine. The amine groups on this compound provide reactive handles for anchoring the molecule onto various substrates. After deprotection of the Boc group, the resulting primary amines can be used in a variety of conjugation chemistries. For example, they can be tethered to surfaces that have been activated with N-hydroxysuccinimide (NHS) esters or other amine-reactive groups.

Mussel-inspired biomimetic polymers are often used for surface modification due to their strong adhesive properties. mdpi.com A molecule like this compound could be incorporated into such polymers to introduce specific functionalities. For instance, the diamine moiety could be used to chelate metal ions or to act as a catalytic site. The synthesis of such functional polymers often involves protecting group chemistry, similar to the use of the Boc group in this synthon. mdpi.com

In the field of bioconjugation, linkers are used to connect different molecules, such as a drug to an antibody or a fluorescent dye to a protein. Aliphatic linkers containing amine groups are common components of these systems. broadpharm.com The 2,3-diaminopropyl backbone offers a short, flexible scaffold that can be derivatized to create bifunctional linkers for use in constructing antibody-drug conjugates (ADCs) or PROTACs (proteolysis-targeting chimeras).

Macrocyclic and Cage Compound Synthesis

The strategic placement of reactive functional groups in a compact and stereochemically defined manner makes this compound a valuable synthon in the construction of complex, three-dimensional architectures such as macrocycles and cage compounds. The presence of a Boc-protected amine alongside a free primary amine allows for sequential and controlled reactions, which is crucial in the high-yield synthesis of these large and intricate structures.

One of the prominent applications of vicinal diamines, such as the propane-1,2-diamine backbone of the title compound, is in the template-mediated synthesis of sarcophagine (sar) and related cage compounds. Sarcophagines are hexaazabicyclo[6.6.6]icosane cages known for their exceptional ability to encapsulate metal ions. The general synthesis involves the reaction of a tris(diamine)metal complex, typically cobalt(III), with formaldehyde and a suitable nucleophile.

In this context, this compound can be envisioned as a chiral building block. The free 2-amino group can coordinate to the metal center, forming a tris(diamine) complex. The subsequent capping reaction with formaldehyde and a nucleophile, such as ammonia or nitromethane, would then form the bicyclic cage structure. The Boc-protected amine at the 3-position would remain as a pendant group on the cage, available for further functionalization after deprotection. This approach allows for the introduction of chirality and a functional handle onto the sarcophagine framework.

The general reaction for the formation of a sarcophagine cage using a generic 1,2-diamine is presented in the following table:

| Reactants | Reagents | Product | Ref. |

| [Co(diamine)₃]³⁺ | Formaldehyde, Ammonia | [Co(sar)]³⁺ | researchgate.net |

| [Co(diamine)₃]³⁺ | Formaldehyde, Nitromethane, Base | [Co(NO₂-sar)]³⁺ | |

| [Co(en)₃]³⁺ | Formaldehyde, Ammonia | [Co(sar)]³⁺ | researchgate.net |

| en = ethylenediamine (1,2-diaminoethane) |

The utility of Boc-protected diamines extends to the synthesis of various aza-macrocycles. For instance, the high-dilution condensation of a mono-Boc-protected diamine with a suitable dielectrophile, such as a diacid chloride or a dialdehyde, can yield macrocyclic amides or imines. Subsequent reduction of these functionalities can produce the corresponding polyamine macrocycles. The Boc protecting group ensures that only the desired cyclization occurs, preventing polymerization. The chirality inherent in this compound would be transferred to the resulting macrocycle, making it a valuable precursor for chiral ligands and catalysts.

Advanced Research Methodologies and Mechanistic Studies

Exploration of Reaction Mechanisms and Kinetics

Understanding the reaction mechanisms and kinetics associated with the synthesis and subsequent reactions of Tert-butyl N-(2,3-diaminopropyl)carbamate is fundamental to its application. The formation of the tert-butyl carbamate (B1207046) (Boc) group typically involves the reaction of a primary amine with an electrophilic Boc-transfer reagent.

A prevalent method for this transformation is the 4-dimethylaminopyridine (B28879) (DMAP)-catalyzed reaction of an amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). Mechanistic studies suggest this reaction proceeds through an intermediate isocyanate. scribd.comsemanticscholar.org The DMAP catalyst reacts with (Boc)₂O to form a more reactive electrophilic species, which then reacts with the amine. This is followed by the elimination of tert-butanol (B103910) and carbon dioxide, or the trapping of the intermediate isocyanate by an alcohol. scribd.comsemanticscholar.org

Kinetic studies of carbamate formation reveal that the rate-limiting step can vary depending on the basicity of the amine. For weakly basic amines, the formation and cleavage of the carbon-nitrogen bond are often rate-determining. researchgate.net In contrast, for more basic amines, proton transfer steps may become rate-limiting. researchgate.net The rate law for the reaction of amines with carbon dioxide, a fundamental step in some carbamate syntheses, can be described by both uncatalyzed and hydroxide-catalyzed pathways. researchgate.net

Detailed investigations combining experimental and theoretical approaches have been used to elucidate the degradation pathways of related compounds like tert-butylamine, providing a framework for understanding the reactivity of the functional groups present in this compound. whiterose.ac.uk Such studies analyze reaction branching ratios, temperature dependence of rate coefficients, and kinetic isotope effects to build comprehensive mechanistic models. whiterose.ac.uk

Computational and Theoretical Chemistry Applications

Computational chemistry provides powerful tools to investigate the properties and reactivity of this compound at a molecular level, complementing experimental findings.

Quantum mechanical (QM) calculations are employed to model the electronic structure, geometry, and energetic properties of molecules. Such methods can be used to calculate the optimized geometry of carbamate derivatives, determine the energies of molecular orbitals (like HOMO and LUMO), and predict spectroscopic properties. scispace.com QM calculations are also invaluable for mapping reaction pathways, identifying transition states, and calculating activation energies, thereby providing a detailed picture of reaction mechanisms, such as those in palladium-catalyzed carbamate formation. mdpi.com

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules and their interactions with their environment over time. For carbamate-containing molecules, MD simulations can elucidate hydration properties by analyzing the number and arrangement of water molecules in the hydration shell. researchgate.netrsc.org These simulations can reveal how solutes interact with each other and with the solvent, for instance, by showing tendencies for self-aggregation or displacement from a protein surface. researchgate.netnih.gov By simulating systems containing the molecule of interest, researchers can gain insights into its conformational flexibility and intermolecular interactions, which govern its macroscopic properties. nih.gov

| Computational Method | Application in Carbamate Research | Key Insights |

| Quantum Mechanics (QM) | Elucidation of reaction pathways and transition states. mdpi.com | Provides energy profiles, activation barriers, and mechanistic details of catalytic cycles. mdpi.com |

| Calculation of molecular orbital energies and geometries. scispace.com | Predicts reactivity, stability, and spectroscopic characteristics. scispace.com | |

| Molecular Dynamics (MD) | Investigation of hydration and solvent interactions. researchgate.netrsc.org | Characterizes the structure and dynamics of solvent shells around the molecule. researchgate.net |

| Analysis of conformational changes and intermolecular forces. nih.gov | Reveals how the molecule interacts with other solutes and its environment. nih.gov |

Analyzing the relationship between molecular structure and chemical reactivity is key to predicting and controlling chemical reactions. For this compound, the interplay between the bulky tert-butyl group, the carbamate linkage, and the free amino groups dictates its chemical behavior.

Computational studies can quantify this relationship by examining how changes in molecular geometry, such as bond lengths and angles determined from crystallographic studies of similar molecules, affect the energy of transition states. researchgate.netnih.govnih.gov The electronic properties of the molecule, such as the charge distribution and the nature of its frontier molecular orbitals, are directly linked to its reactivity. For instance, the nucleophilicity of the free amine can be modulated by the electronic influence of the adjacent Boc-protected amine.

Kinetic data can be used to establish quantitative structure-reactivity relationships, such as the Brønsted relationship, which correlates the reaction rate constant with the pKa of the reacting amine. researchgate.net Such analyses show that the basicity of the amine has a direct and predictable effect on the rate of carbamate formation. researchgate.net

Development of Green Chemistry and Sustainable Synthesis Protocols

The principles of green chemistry aim to design chemical processes that are environmentally benign, reduce waste, and improve efficiency. Significant efforts have been made to develop sustainable protocols for the synthesis of carbamates.

A key goal of green chemistry is to minimize or eliminate the use of hazardous organic solvents. To this end, solvent-free reaction conditions have been developed for related syntheses. For example, the Ritter reaction to produce N-tert-butyl amides has been successfully performed under solvent-free conditions at room temperature using an efficient catalyst. researchgate.net Similarly, N-nitrosation reactions using tert-butyl nitrite can be carried out without a solvent, offering advantages of easy product isolation and high yields. rsc.org

The use of water as a reaction medium is another cornerstone of green chemistry. While the Boc-protecting group is known to be acid-labile, syntheses and deprotection reactions in aqueous systems can be achieved under controlled pH conditions. orgsyn.orgnih.gov For instance, the synthesis of tert-butyl N-(2-bromoethyl)carbamate has been demonstrated in a water-soluble solvent, with subsequent crystallization from water, highlighting the potential for aqueous processing. google.com

Catalytic methods are inherently more sustainable as they reduce the amount of reagents required and minimize waste generation. The synthesis of carbamates is often facilitated by catalysts that enhance reaction rates and selectivity.

As previously mentioned, DMAP is an effective catalyst for the N-tert-butoxycarbonylation of amines, allowing the reaction to proceed under mild conditions. scribd.comsemanticscholar.org Other catalytic systems have also been explored. Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) has been shown to be a highly stable and efficient catalyst for the synthesis of N-tert-butyl amides from nitriles and (Boc)₂O under solvent-free conditions. researchgate.net Furthermore, phase-transfer catalysis represents another green approach, enabling reactions between reactants in immiscible phases, which can simplify workup procedures and reduce solvent use. google.com The development of flow microreactor systems also offers a more sustainable and efficient alternative to traditional batch processing for introducing tert-butoxycarbonyl groups. rsc.org

| Green Chemistry Approach | Example Application | Sustainability Benefit |

| Solvent-Free Reactions | Cu(OTf)₂-catalyzed synthesis of N-tert-butyl amides. researchgate.net | Eliminates solvent waste, simplifies purification, often milder conditions. |

| Aqueous Media | Synthesis and crystallization of Boc-protected amines in water. google.com | Reduces use of volatile organic compounds (VOCs), improves safety. |

| Catalysis | DMAP-catalyzed N-tert-butoxycarbonylation. scribd.comsemanticscholar.org | Increases reaction efficiency, allows for milder conditions, reduces byproducts. |

| Flow Chemistry | Direct introduction of tert-butoxycarbonyl groups using microreactors. rsc.org | Improved heat and mass transfer, enhanced safety, higher efficiency. rsc.org |

Flow Chemistry and Automated Synthesis Platforms

The application of flow chemistry and automated synthesis platforms to the production of specialized chemical intermediates like this compound is an area of growing interest, aimed at improving reaction efficiency, safety, and scalability. While specific literature detailing the continuous flow synthesis of this compound is not extensively documented, the principles and advantages of these technologies have been demonstrated for structurally similar compounds, particularly in the challenging synthesis of mono-protected diamines.

The selective protection of one amino group in a symmetric or asymmetric diamine is a common challenge in traditional batch synthesis. This process often results in a mixture of unprotected, mono-protected, and di-protected products, necessitating complex purification steps. Microreactor technology (MRT) and continuous flow chemistry offer significant advantages by enabling precise control over reaction parameters such as temperature, pressure, and stoichiometry. This level of control is particularly beneficial for reactions like mono-N-Boc protection, where maintaining an optimal ratio of the diamine to the protecting agent (di-tert-butyl dicarbonate) is crucial for maximizing the yield of the desired mono-protected product.

Research into the flow-mediated synthesis of other mono-protected aliphatic diamines has demonstrated the viability and efficiency of this approach. A study by Jong and Bradley in 2015 detailed a continuous flow method for the synthesis of a series of N-Boc-, N-Fmoc-, and N-Ddiv-protected aliphatic diamines. nih.gov This methodology, utilizing a simple PTFE tubular reactor, achieved moderate to high yields and impressive productivity, showcasing a significant improvement over conventional batch methods. nih.gov The ability to rapidly screen and optimize reaction conditions is another key advantage of flow chemistry, allowing for the efficient determination of ideal parameters for maximizing product yield.

Furthermore, the development of multi-step continuous-flow processes for synthesizing chiral 1,2-diamino derivatives highlights the potential for creating complex, stereodefined building blocks in an automated fashion. thieme.de Such platforms can integrate reaction, separation, and purification steps, leading to a more streamlined and efficient manufacturing process.

The data below, adapted from studies on other aliphatic diamines, illustrates the typical outcomes of flow-mediated mono-Boc protection.

Table 1: Examples of Flow-Mediated Mono-Boc Protection of Aliphatic Diamines

| Diamine Substrate | Residence Time (min) | Temperature (°C) | Yield (%) | Productivity (g/h) |

|---|---|---|---|---|

| 1,2-Diaminoethane | 1.0 | 25 | 75 | 2.1 |

| 1,3-Diaminopropane | 1.0 | 25 | 82 | 2.5 |

| 1,4-Diaminobutane | 1.0 | 25 | 85 | 2.8 |

| 1,5-Diaminopentane | 1.0 | 25 | 88 | 3.1 |

| 1,6-Diaminohexane | 1.0 | 25 | 91 | 3.6 |

This table is representative of results for similar compounds and is intended for illustrative purposes.

While direct studies on this compound are yet to be published, the successful application of flow chemistry to a wide range of other mono-protected diamines strongly suggests its potential for the efficient, high-yield, and scalable synthesis of this compound. nih.govsemanticscholar.org

Emerging Research Avenues and Future Prospects for Tert Butyl N 2,3 Diaminopropyl Carbamate Chemistry

Expansion into New Chemical Space and Molecular Diversity

The trifunctional nature of tert-butyl N-(2,3-diaminopropyl)carbamate makes it an ideal starting point for generating vast libraries of novel compounds. The differential reactivity of its three amino groups—one protected as a carbamate (B1207046) and two free primary amines in a vicinal arrangement—allows for controlled, stepwise chemical modifications. This strategic functionalization is key to exploring new chemical space.

Researchers can leverage the vicinal diamine to construct heterocyclic systems, such as pyrazines and piperazines, which are common motifs in pharmaceuticals. The Boc-protecting group offers a stable yet readily cleavable handle, enabling subsequent reactions at that position after the initial modifications of the vicinal diamines. This orthogonal strategy is fundamental to combinatorial chemistry, where the goal is to rapidly synthesize a multitude of distinct molecules for high-throughput screening. For instance, analogous N-Boc protected diamines are pivotal in synthesizing spermidine (B129725) analogues, showcasing the potential for creating diverse bioactive compounds. medchemexpress.com

| Reactive Site | Potential Reaction Type | Resulting Molecular Scaffold | Potential Application Area |

|---|---|---|---|

| Vicinal Diamines (N2, N3) | Condensation with dicarbonyls | Diazacycloalkanes (e.g., Piperazines) | Drug Discovery (CNS agents) |

| Vicinal Diamines (N2, N3) | Reaction with phosgene (B1210022) derivatives | Cyclic ureas/thioureas | Enzyme inhibitors, material science |

| Boc-protected Amine (N1) | Deprotection then acylation | Amide derivatives | Bioactive peptides, functional polymers |

| All three amines | Sequential orthogonal reactions | Complex, multi-functional molecules | Molecular probes, catalysts |

Development of Advanced Functional Materials

The diamine functionality is a cornerstone in polymer chemistry, and this compound offers unique advantages for creating sophisticated functional materials. The two primary amines can serve as monomers in polycondensation reactions with dicarboxylic acids or diisocyanates to form polyamides and polyurethanes, respectively. nih.gov These polymers are known for their high thermal stability and mechanical strength, often attributed to extensive hydrogen bonding networks. rsc.org

The presence of the Boc-protected amine along the polymer backbone introduces a latent functional group. After polymerization, this group can be deprotected and used to graft side chains, attach cross-linking agents, or immobilize bioactive molecules. This post-polymerization modification capability is crucial for designing "smart" materials, such as responsive hydrogels, drug-delivery vehicles, or specialized coatings. For example, carbamate-functional polymers are being explored for coatings and as dual-functional agents in the creation of epoxy foams, where they act as both the blowing and curing agent. google.comfigshare.com

| Polymer Type | Monomer Partner | Key Feature from Diamine | Potential Application |

|---|---|---|---|

| Polyamide | Diacyl chloride | High thermal stability, hydrogen bonding | High-performance fibers, engineering plastics |

| Polyurethane | Diisocyanate | Segmented copolymers with hard/soft domains | Elastomers, foams, coatings |

| Functionalized Polymers | Various (post-polymerization) | Pendant amine for grafting | Drug delivery systems, functional surfaces |

| Sequence-Controlled Polymers | Amino alcohols | Defined placement of carbamate linkages | Informational polymers, data storage acs.org |

Interdisciplinary Applications in Chemical Biology and Medicinal Chemistry

Vicinal diamines are recognized as "privileged structures" in medicinal chemistry, as they are present in numerous biologically active compounds and serve as potent ligands for metal ions. nih.govscilit.comresearchgate.net This makes this compound a highly valuable precursor for the synthesis of novel therapeutic agents and diagnostic tools. The 1,2-diamine motif is a key component in drugs targeting various diseases and can be found in molecules with applications ranging from antibacterial to neurological treatments. nih.gov

The ability of vicinal diamines to chelate metals is being exploited in the development of catalysts and imaging agents. When used as a chiral ligand in asymmetric catalysis, these structures can facilitate the synthesis of enantiomerically pure drugs, a critical aspect of modern pharmaceutical development. researchgate.netchemrxiv.orgsigmaaldrich.com Furthermore, the synthesis of various carbamate derivatives has been shown to yield compounds with significant anti-inflammatory activity, highlighting the therapeutic potential of molecules derived from this scaffold. nih.govresearchgate.net

| Application Area | Derived Structure | Mechanism/Function | Research Prospect |

|---|---|---|---|

| Medicinal Chemistry | Heterocyclic derivatives | Enzyme inhibition, receptor binding | Development of novel antibiotics, antivirals |

| Chemical Biology | Metal-chelating agents | Fluorescent probes, MRI contrast agents | Tools for bio-imaging and diagnostics |

| Asymmetric Catalysis | Chiral ligands for transition metals | Enantioselective synthesis | Efficient production of chiral drugs acs.orgrsc.org |

| Bioactive Molecules | Unsymmetrical diamine derivatives | Mimicking natural polyamines | Targeting DNA, RNA, and protein synthesis nih.gov |

Innovative Methodologies for Efficient Chemical Transformation

Future progress in utilizing this compound will also depend on the development of more efficient and selective synthetic methods. Research is focusing on novel catalytic systems for the synthesis of chiral 1,2-diamines, which are challenging to produce stereoselectively. acs.orgrsc.org Innovations in areas like directed hydroamination are providing atom-economical routes to unsymmetrical vicinal diamines, expanding the toolkit for chemists. nih.gov

Furthermore, the development of biomimetic catalysts, which mimic the efficiency and selectivity of enzymes, represents a promising frontier. researchgate.netchemrxiv.org Chiral diamines are central to the design of these catalysts, which can operate in environmentally friendly solvents like water. chemrxiv.org As demand for green and sustainable chemical processes grows, the development of such innovative transformations will be crucial. The versatility of this compound as a starting material ensures it will be at the forefront of these methodological advancements, enabling cleaner and more efficient synthesis of complex and valuable molecules.

Q & A

Q. What are the established synthetic routes for Tert-butyl N-(2,3-diaminopropyl)carbamate, and what factors influence reaction yield?

Methodological Answer: Synthesis typically involves Boc protection of 1,2,3-propanetriamine derivatives. A common approach uses EDCI/HOBt-mediated coupling under inert conditions, yielding 60-80% product. Key parameters include:

- pH control : Maintained at 8-9 to prevent premature deprotection of the Boc group .

- Temperature : 0–5°C minimizes side reactions like oligomerization .

- Stoichiometry : Use 1.2–1.5 equiv of Boc anhydride to ensure complete diamine protection . Post-reaction, purify via silica gel chromatography (EtOAc/hexane, 3:7) or recrystallization from ethanol/water .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Employ a multi-technique approach:

- ¹H/¹³C NMR : Identify tert-butyl protons (δ ~1.4 ppm) and diaminopropyl chain signals (δ 2.6–3.1 ppm for NH/CH₂) .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 231.2) and fragmentation patterns .

- HPLC : Use C18 columns with acetonitrile/water gradients (5→95% ACN over 15 min) to verify purity >98% .

Q. What experimental precautions are critical for handling this compound in moisture-sensitive reactions?

Methodological Answer:

- Atmosphere : Conduct reactions under argon/nitrogen to prevent Boc hydrolysis .

- Solvents : Use anhydrous DMF or DCM, pre-dried over molecular sieves .

- Monitoring : Track reaction progress via TLC (silica gel, EtOAc/hexane 1:1, Rf ~0.3) to detect deprotection .

Advanced Research Questions

Q. How can researchers resolve competing reactivity between primary and secondary amines during selective functionalization?

Methodological Answer: Implement orthogonal protection strategies:

- Fmoc for Primary Amine : Protect the primary amine with Fmoc-Cl (removable by 20% piperidine/DMF), leaving the secondary amine Boc-protected .

- Alloc for Secondary Amine : Use allyloxycarbonyl (Alloc) groups, cleavable via Pd(PPh₃)₄/PhSiH₃, to enable sequential modifications . Validate using ¹H NMR: Fmoc aromatic protons appear at δ 7.3–7.8 ppm, while Alloc signals show δ 5.1–5.3 ppm (allyl) .

Q. How to address contradictions in crystallographic data for derivatives of this compound?

Methodological Answer:

- Refinement Tools : Use SHELXL with TWIN/BASF commands to model twinned crystals, improving R1 values from >0.1 to <0.05 .

- Temperature Variability : Collect datasets at 100K and 298K to assess thermal motion effects on bond lengths (e.g., C–N bonds vary by ±0.02 Å) .

- Solvent Masking : Apply PLATON SQUEEZE to resolve disordered solvent molecules in porous crystals .

Q. What mechanistic insights explain stability variations under catalytic conditions?

Methodological Answer: Stability depends on:

- Acid Exposure : Boc cleavage follows SN1 in 4M HCl/dioxane (half-life t1/2 = 2 hr at 25°C) vs. SN2 in TFA/CH₂Cl₂ (t1/2 = 15 min) .

- Metal Catalysis : Pd/C hydrogenation at 50 psi H₂ may reduce carbamates after 12 hr (monitor via LCMS for m/z shifts) .

- Thermal Degradation : Above 150°C, retro-ene reactions release isobutylene (detected by GC-MS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.